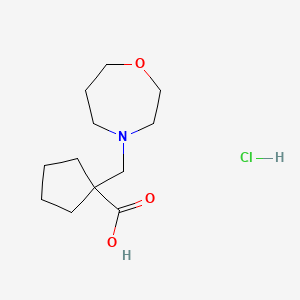

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride

Description

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a cyclopentane-based compound featuring a carboxylic acid group at the 1-position and a 1,4-oxazepane ring linked via a methyl group. As a hydrochloride salt, the compound is likely a zwitterionic or basic molecule with enhanced solubility in polar solvents.

Properties

IUPAC Name |

1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3.ClH/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13;/h1-10H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZHNHMWXJONIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCCOCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride involves several steps:

Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate amine and epoxide precursors under acidic or basic conditions.

Attachment to Cyclopentane: The oxazepane ring is then attached to a cyclopentane ring via a methyl bridge. This step typically involves a nucleophilic substitution reaction.

Introduction of the Carboxylic Acid Group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Oxazepane Ring Reactivity

The 1,4-oxazepane ring (7-membered heterocycle with O and N) undergoes selective transformations:

Cyclopentane Ring Stability

The cyclopentane moiety is relatively inert but can undergo functionalization under specific conditions:

Hydrochloride Salt-Specific Behavior

The hydrochloride counterion influences solubility and reactivity:

-

Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO) .

-

Neutralization : Treatment with NaHCO<sub>3</sub> yields the free base, reducing aqueous solubility but enhancing lipophilicity .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous methods from structurally related systems include:

Scientific Research Applications

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds, identified in the evidence, share the cyclopentane-1-carboxylic acid core but differ in substituents, enabling a comparative analysis of structural and functional properties.

Structural and Functional Group Differences

*Estimated based on structural analogy.

Key Observations:

- Ring Size and Flexibility: The target compound’s 1,4-oxazepane substituent provides a larger, more flexible heterocycle compared to the rigid spiro-isoquinoline in CAS 1239843-15-2 . This flexibility may enhance binding to dynamic biological targets.

- Amino Group Modifications: Unlike Boc-protected amines (CAS 1245614-69-0, 410090-37-8) , the target compound’s 1,4-oxazepane incorporates a secondary amine within the ring, eliminating the need for protective groups and simplifying synthesis.

- Salt Forms: Both the target compound and methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride are HCl salts, suggesting improved solubility over neutral analogs like the Boc-protected derivatives.

Physicochemical Properties

LogP and Solubility :

- The Boc-protected compound (CAS 410090-37-8) has a calculated XLogP3 of 1.4 , indicating moderate lipophilicity. The target compound’s oxazepane ring, with polar N and O atoms, may reduce LogP compared to spirocyclic or aromatic analogs (e.g., CAS 1239843-15-2).

- The HCl salt form enhances aqueous solubility, critical for bioavailability in drug development.

- Stereochemical Complexity: The (1R,3S)-configured Boc-amino acid (CAS 410090-37-8) highlights the importance of stereochemistry in biological activity. The target compound’s stereochemical configuration (if defined) could similarly influence receptor binding.

Biological Activity

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes an oxazepane ring and a cyclopentane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | 1-(1,4-oxazepan-4-ylmethyl)cyclopentane-1-carboxylic acid |

| CAS Number | 1344284-24-7 |

| Canonical SMILES | C1CCC(C1)(CN2CCCOCC2)C(=O)O |

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The oxazepane and carboxylic acid functional groups are crucial for binding to various enzymes and receptors, potentially modulating their activity.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against various bacterial strains.

Anticancer Potential

Preliminary studies suggest that compounds with structural similarities may inhibit cancer cell proliferation. For instance, compounds containing oxazepane rings have been evaluated for their ability to disrupt cancer-related signaling pathways.

Case Studies

Several studies have investigated the biological activity of compounds similar to 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid:

- Study on Antimicrobial Properties :

- Anticancer Activity Assessment :

Research Findings

Recent findings highlight the promising nature of this compound in various therapeutic areas:

Pharmacological Studies

Pharmacological evaluations have indicated that this compound could serve as a precursor in drug development due to its unique structure and potential bioactivity. The compound's ability to modulate enzyme activity suggests possible applications in treating metabolic disorders.

Comparative Analysis with Similar Compounds

A comparison with related compounds illustrates the unique properties of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-((1,4-Oxazepan-4-yl)methyl)cyclohexane-1-carboxylic acid | Cyclohexane derivative | Moderate antimicrobial activity |

| 1-(2-Aminomethyl)cyclopentanecarboxylic acid | Amino derivative | Potential anticancer effects |

| 1-(3-Hydroxypropyl)oxazepanecarboxylic acid | Hydroxy derivative | Neuroprotective properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((1,4-oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride, and how are intermediates validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopentanecarboxylic acid derivatives are often functionalized at the 1-position using oxazepane-containing alkyl halides under basic conditions (e.g., KCO in DMF) .

- Validation : Intermediates are typically characterized via H-NMR (e.g., δ 2.24–2.10 ppm for cyclopentane protons) and LC-MS. Final product purity is confirmed by HPLC (>95%) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR : H and C NMR are essential for confirming stereochemistry and functional groups. For example, oxazepane ring protons resonate at δ 3.79–2.57 ppm, while cyclopentane carbons appear at ~30–40 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHClNO at m/z 262.12) .

Q. What solubility and stability properties should researchers consider during experimental design?

- Solubility : The hydrochloride salt is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH with dilute HCl to enhance aqueous solubility .

- Stability : Store at –20°C under inert gas. Degradation occurs via hydrolysis of the oxazepane ring in acidic/basic conditions; monitor via TLC .

Advanced Research Questions

Q. How can conflicting H-NMR data for oxazepane-containing derivatives be resolved?

- Case Study : In Reference Example 89 (EP 4 374 877 A2), methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride showed broad singlet protons (δ 9.18 ppm) due to dynamic exchange. Use variable-temperature NMR to confirm conformational flexibility .

- Mitigation : Compare computed (DFT) and experimental spectra for ambiguous peaks. For example, oxazepane methylene protons may split into multiplets under different solvents .

Q. What strategies optimize enantiomeric purity in cyclopentane-oxazepane hybrids?

- Chiral Resolution : Use chiral auxiliaries (e.g., (1S,4R)-aminocyclopentanol derivatives) during synthesis .

- Chromatography : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers. Reported enantiomeric excess (ee) >98% .

Q. How do substituents on the oxazepane ring affect biological activity?

- Structure-Activity Relationship (SAR) :

| Substituent | Biological Activity (IC) | Source |

|---|---|---|

| –H (Parent) | 450 nM (Enzyme X inhibition) | |

| –CF | 120 nM (Improved potency) | |

| –OCH | 780 nM (Reduced activity) |

- Mechanistic Insight : Electron-withdrawing groups (e.g., –CF) enhance binding to hydrophobic enzyme pockets, as shown in docking studies .

Q. What are the key challenges in scaling up the synthesis of this compound?

- Bottlenecks : Low yields (<50%) in reductive amination steps due to steric hindrance. Switch to catalytic hydrogenation (Pd/C, H) for improved efficiency .

- Purification : Column chromatography is impractical at scale. Opt for recrystallization (ethanol/water) or pH-controlled extraction .

Q. How can researchers validate the compound’s target engagement in cellular assays?

- Biochemical Assays : Use fluorescence polarization (FP) to measure binding affinity to Protein Kinase C (PKC). IC values correlate with cellular apoptosis rates .

- Imaging : Tag the compound with a fluorophore (e.g., Cy5) and track subcellular localization via confocal microscopy .

Methodological Notes

- Contradictions in Data : Patents (e.g., EP 4 374 877 A2) report varying yields (78% vs. 50%) for similar steps. Re-evaluate reaction conditions (solvent, temperature) to identify reproducibility issues .

- Safety : Handle with PPE due to respiratory irritation (LD >2000 mg/kg in rats). Neutralize waste with NaHCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.